molecular formula C17H11IO3S B10862983 2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate

2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate

Cat. No.: B10862983
M. Wt: 422.2 g/mol
InChI Key: HVKXKGZTUFBSNQ-UHFFFAOYSA-N
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Description

2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate typically involves the reaction of 2-acetyl-1-benzothiophene with 2-iodobenzoic acid. This reaction is usually carried out under mild conditions using a suitable solvent such as dichloromethane or acetonitrile. The reaction may be catalyzed by a base such as triethylamine or pyridine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The iodine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1-benzothiophen-3-yl 2-iodobenzoate is unique due to the presence of both the acetyl and iodobenzoate groups, which confer specific chemical reactivity and biological activity. The iodine atom in the benzoate moiety allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C17H11IO3S

Molecular Weight

422.2 g/mol

IUPAC Name

(2-acetyl-1-benzothiophen-3-yl) 2-iodobenzoate

InChI

InChI=1S/C17H11IO3S/c1-10(19)16-15(12-7-3-5-9-14(12)22-16)21-17(20)11-6-2-4-8-13(11)18/h2-9H,1H3

InChI Key

HVKXKGZTUFBSNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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